CDKI-73 is a potent and selective small-molecule inhibitor of cyclin-dependent kinase 9 (CDK9). [, , , , , , , ] CDK9 plays a critical role in transcription by phosphorylating the C-terminal domain of RNA polymerase II. [] CDKI-73 exhibits greater potency than the pan-CDK inhibitor flavopiridol and demonstrates high selectivity for leukemia cells over normal cells. [] It is orally bioavailable, facilitating sustained target inhibition in vivo. [, ] CDKI-73 is considered a promising therapeutic agent for various cancers, including acute myeloid leukemia (AML), ovarian cancer, and Ewing sarcoma. [, , , , , , , ]
Mechanism of Action
Inhibition of Transcription: CDK9 inhibition by CDKI-73 leads to the dephosphorylation of CDK9 and serine 2 of RNA polymerase II, ultimately suppressing transcription. [, , ]
Downregulation of Anti-Apoptotic Proteins: CDKI-73 reduces the expression of anti-apoptotic proteins MCL1 and Bcl-2, thereby promoting apoptosis. [, , ]
Synergistic Effects with Other Therapies: CDKI-73 enhances the efficacy of other anticancer agents, such as fludarabine and olaparib. [, ] This synergy stems from CDKI-73's ability to inhibit the transcription of MCL1 and XIAP, augmenting the effects of fludarabine. [] Additionally, CDKI-73 can downregulate BRCA1 expression, sensitizing BRCA1-proficient ovarian cancer cells to olaparib. []
Inhibition of Rab11 Cargo Delivery: Research suggests CDKI-73 inhibits the delivery of Rab11 vesicles to the plasma membrane, leading to the accumulation of large multivesicular Rab11 endosomes. [] Consequently, this disrupts the secretion of innate immune cargo, including the antimicrobial peptide Drosomycin and pro-inflammatory cytokines IL-6 and TNFα. []
Physical and Chemical Properties Analysis
The provided abstracts offer limited information regarding the physical and chemical properties of CDKI-73. One study mentions that it is orally bioavailable with a bioavailability (F) of 56%. [] Further research is necessary to characterize its other physical and chemical properties comprehensively.
Applications
Acute Myeloid Leukemia (AML): CDKI-73 shows significant anti-tumor activity against AML cell lines and primary patient samples by inducing growth suppression, apoptosis, and downregulating key leukemic oncogenes such as MYC and MCL1. [, ]
Ovarian Cancer: CDKI-73 exhibits potent cytotoxicity against ovarian cancer cells, inducing apoptosis and reducing cell viability. [, ] It shows synergistic lethality with the PARP inhibitor olaparib in BRCA1-proficient ovarian cancer. []
Ewing Sarcoma: In Ewing sarcoma cells, CDKI-73 effectively inhibits cell growth, induces apoptosis, and disrupts the EWS-ETS transcriptional program. [] Combining CDKI-73 with BRD inhibitors demonstrates enhanced efficacy in vitro and in vivo. []
Melanoma: CDKI-73, in combination with HDAC inhibitors, effectively eliminates senescent melanoma cells that persist after BRAF inhibitor treatment. [] This suggests a potential strategy for overcoming BRAF inhibitor resistance.
Diffuse Large B-cell Lymphoma (DLBCL): CDKI-73 exhibits potent anti-tumor activity against DLBCL cells, triggering apoptosis and inhibiting cell growth. [] Combining CDKI-73 with EZH2 inhibitors shows synergistic effects in vitro and in vivo, suggesting a potential therapeutic strategy for DLBCL. []
Colorectal Cancer: CDKI-73 demonstrates high cytotoxicity against various colon cancer cell lines, inducing caspase-independent apoptosis and downregulating pro-survival factors. [] In vivo studies show significant tumor growth inhibition without apparent toxicity. []
Related Compounds
Flavopiridol
Compound Description: Flavopiridol is a pan-cyclin-dependent kinase (CDK) inhibitor. [] It acts by inhibiting multiple CDKs, including CDK9, which is involved in transcriptional regulation.
Fludarabine
Compound Description: Fludarabine is a nucleoside analog used as a chemotherapeutic agent, primarily for treating hematological malignancies. [] It interferes with DNA synthesis and repair, ultimately leading to cell death.
Olaparib
Compound Description: Olaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. [] It disrupts DNA repair mechanisms, particularly in cells with deficiencies in homologous recombination (HR), leading to cell death.
SAHA (Vorinostat)
Compound Description: SAHA (Vorinostat) is a histone deacetylase (HDAC) inhibitor. [] It inhibits HDAC enzymes, leading to increased histone acetylation and changes in gene expression.
Relevance: SAHA is structurally distinct from CDKI-73 and targets a different class of proteins, HDACs, involved in epigenetic regulation. Despite these differences, both compounds demonstrate efficacy against melanoma cells, including those that have become senescent and resistant to BRAF inhibitors. [] This suggests that combining CDKI-73 with HDAC inhibitors like SAHA may be a promising strategy for overcoming resistance to BRAF inhibitors in melanoma treatment.
MGCD0103 (Mocetinostat)
Compound Description: MGCD0103 (Mocetinostat) is another HDAC inhibitor with a similar mechanism of action to SAHA. []
Relevance: Like SAHA, MGCD0103 is structurally different from CDKI-73 but shares the ability to induce apoptosis and reduce the proliferation of both parental and drug-resistant melanoma cells. [] This supports the potential of combining CDKI-73 with HDAC inhibitors to target different cellular pathways and enhance the effectiveness of melanoma treatment.
Gossypol
Compound Description: Gossypol is a natural polyphenolic compound with a range of biological activities, including anti-cancer and male contraceptive effects. []
Relevance: Gossypol, a hydrophobic drug, was investigated alongside CDKI-73 for its encapsulation and release properties within pH-responsive polymeric micelles composed of PEG-b-PVP diblock copolymers. [] While not directly affecting CDKI-73's mechanism, this research aimed to optimize drug delivery systems for enhanced therapeutic efficacy.
Doxorubicin
Compound Description: Doxorubicin is an anthracycline antibiotic widely used as a chemotherapeutic agent for various cancers. [] It works by intercalating into DNA and inhibiting topoisomerase II, thereby interfering with DNA replication and transcription.
Relevance: Like Gossypol, Doxorubicin was studied alongside CDKI-73 for its encapsulation and release properties within PEG-b-PVP polymeric micelles. [] This research highlights the importance of optimizing drug delivery systems for enhancing the therapeutic efficacy of anti-cancer drugs like Doxorubicin and CDKI-73.
JQ1
Compound Description: JQ1 is a selective BET bromodomain inhibitor. [] It binds to bromodomains, protein domains that recognize acetylated lysine residues on histones, and disrupts their interaction with chromatin, thereby modulating gene expression.
Relevance: JQ1, similar to CDKI-73, induces apoptosis in Ewing sarcoma cells. [] Combining JQ1 with CDKI-73 showed synergistic effects in blocking the EWS-ETS transcriptional program, suggesting potential benefits of combining these drugs for treating Ewing sarcoma. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BMS-751324 is a clinical prodrug of p38α MAP kinase inhibitor. BMS-751324 is prodrug of BMS-582949. BMS-751324 was designed to address the issue of pH-dependent solubility and exposure associated with BMS-582949, a phase II clinical p38α MAP kinase inhibitor. BMS-751324 is featured with a carbamoylmethylene linked promoiety containing hydroxyphenyl acetic acid (HPA) derived ester and phosphate functionalities. BMS-751324 was not only stable but also water-soluble under both acidic and neutral conditions. BMS-751324 was effectively bioconverted into parent drug BMS-582949 in vivo by alkaline phosphatase and esterase in a stepwise manner, providing higher exposure of BMS-582949 compared to its direct administration, especially within higher dose ranges. In a rat LPS-induced TNFα pharmacodynamic model and a rat adjuvant arthritis model, BMS-751324 demonstrated similar efficacy to BMS-582949. Most importantly, it was shown in clinical studies that prodrug BMS-582949 was indeed effective in addressing the pH-dependent absorption issue associated with BMS-582949.
BMS 794833 is an inhibitor of c-Met and VEGF receptor 2 (VEGFR2) with IC50 values of 1.7 and 15 nM, respectively, that also inhibits Axl, Flt3, and Ron. It inhibits proliferation of GTL-16 gastric carcinoma cells (IC50 = 39 nM) and induces tumor statsis in GTL-16 and U87 mouse xenograft models when administered at a dose of 25 mg/kg. BMS-794833 is a potent ATP competitive inhibitor of Met/VEGFR2 with IC50 of 1.7 nM/15 nM. BMS-794833 also inhibits Ron (Met family), Axl (phylogenetically related Axl/Tyro3/Mer subfamily) and Flt-3 with IC50 values less than 3 nM. The compound was selective versus a panel of greater than 200 additional receptor tyrosine kinase (RTKs), non-RTKs and serine/threonine kinases based on biochemical or Ambit binding assays. Moreover, it inhibited the cell growth in GTL-16 gastric carcinomas with an IC50 of 39 nM. In vivo, BMS-794833 exhibited dose-dependent anti-tumor activity against multiple tumor types without overt toxicities at efficacious dose levels.
BMS-814580 is a Highly Efficacious Melanin Concentrating Hormone Receptor 1 (MCHR1) Inhibitor with potential anti-obesity property. BMS-814580 exhibits potent binding affinity (Ki = 17 nM) for human MCHR1. BMS-814580 is a potent and selective functional antagonist (Kb = 117 nM) of human MCHR1. In a FLIPR-based assay BMS-814580 exhibiting no activity against MCHR2 at 10 μM. BMS-814580 also exhibits potent binding affinities for cynomolgus monkey and rat MCHR1 (Ki of 4.9 and 11.5 nM, respectively). MCHR1 antagonist demonstrates reduction in feeding and body weight in rats and mice.
BMS-8 is a small molecule inhibitor of the protein-protein interaction between programmed death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1) with an IC50 value of 146 nM in a homogeneous time-resolved fluorescence (HTRF) binding assay. Novel inhibitor of the PD-1/PD-L1 interaction by inducing PD-L1 dimerization through PD-1 interacting surface, binding at a hydrophobic cavity formed upon PD-L1 dimerization BMS-8 is a novel inhibitor of the PD-1/PD-L1 interaction by inducing PD-L1 dimerization through PD-1 interacting surface, binding at a hydrophobic cavity formed upon PD-L1 dimerization.
BMS-813160 is under investigation in clinical trial NCT03496662 (BMS-813160 With Nivolumab and Gemcitabine and Nab-paclitaxel in Borderline Resectable and Locally Advanced Pancreatic Ductal Adenocarcinoma (PDAC)). CCR2/CCR5 Antagonist BMS-813160 is an antagonist of both human C-C chemokine receptor types 2 (CCR2; CD192) and 5 (CCR5; CD195), with potential immunomodulating and antineoplastic activities. Upon administration, CCR2/CCR5 antagonist BMS-813160 specifically binds and prevents the activation of both CCR2 and CCR5. This inhibits the activation of CCR2/CCR5-mediated signal transduction pathways and may inhibit inflammatory processes, angiogenesis, tumor cell migration, tumor cell proliferation and invasion. The G-protein coupled chemokine receptors CCR2 and CCR5 are expressed on the surface of monocytes and macrophages, and stimulate their migration and infiltration; they play key roles in inflammation and autoimmune disease. CCR2 and CCR5 are overexpressed in certain cancer cell types, and are also involved in angiogenesis, and in tumor cell migration, proliferation and metastasis.
BMS-816336 is an orally active, potent and selective 11β-HSD1 inhibitor. BMS-816336 showed activity against human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme (IC50 3.0 nM) with >10000 fold selectivity over human 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). BMS-816336 exhibits a robust acute pharmacodynamic effects in cynomolgus monkeys (ED50 0.13 mpk) and in DIO mice. BMS-816336 was found to be well-tolerated in Phase 1 clinical studies and represents a potential new treatment for type 2 diabetes, metabolic syndrome, and other human diseases modulated by glucocorticoid control.
BMS-817399 is under investigation in clinical trial NCT01404585 (Proof-of-Concept Study With BMS-817399 to Treat Moderate to Severe Rheumatoid Arthritis).
CB-1158-analog, also known as Numidargistat-analog and INCB01158-analog, is a potent and orally active arginase inhibitor with IC50=89 nM) . CB-1158 blocked myeloid cell-mediated suppression of T cell proliferation in vitro and reduced tumor growth in multiple mouse models of cancer, as a single agent and in combination with checkpoint blockade, adoptive T cell therapy, adoptive NK cell therapy, and the chemotherapy agent gemcitabine. CB-1158 increased tumor-infiltrating CD8+ T cells and NK cells, inflammatory cytokines, and expression of interferon-inducible genes. CB-1158 may be potentially useful in renal cell cancer, breast cancer, non-small cell lung cancer, acute myeloid leukemia, and other tumor types where arginase-secreting MDSCs are known to play an immunosuppressive role. (see ADDITIONAL INFORMATION in this web page for CB-1158 structure confusion).